Product packaging for 1-Chloro-4-(hexyloxy)benzene(Cat. No.:CAS No. 6345-84-2)

1-Chloro-4-(hexyloxy)benzene

Cat. No.: B13054381
CAS No.: 6345-84-2
M. Wt: 212.71 g/mol
InChI Key: NHRQHXRDQZDFIO-UHFFFAOYSA-N
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Description

Significance of Aryl Ethers in Contemporary Organic Synthesis and Materials Science

Aryl ethers are a class of organic compounds that feature an ether linkage between an aryl group and an alkyl or another aryl group. numberanalytics.com This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. numberanalytics.comsioc-journal.cn Consequently, the development of efficient methods for the synthesis of aryl ethers is a cornerstone of modern organic chemistry. numberanalytics.comsioc-journal.cn

Traditional methods for aryl ether synthesis, such as the Williamson ether synthesis, often require harsh reaction conditions. google.com However, recent advancements have led to milder and more versatile protocols, including transition-metal-catalyzed cross-coupling reactions and transition-metal-free approaches. google.comorganic-chemistry.org These modern synthetic strategies have expanded the accessibility of structurally diverse aryl ethers. organic-chemistry.org

In the realm of materials science, the electronic and structural properties of aryl ethers make them key components in the development of polymers and coatings. smolecule.com Their incorporation into larger molecular architectures can influence properties such as thermal stability, solubility, and electronic conductivity.

Overview of Halogenated Alkoxybenzenes in Academic Research

Halogenated alkoxybenzenes represent a significant subclass of aryl ethers that have garnered considerable interest in academic research. The presence of a halogen atom on the aromatic ring introduces a site for further functionalization through various chemical reactions, including nucleophilic substitution and cross-coupling reactions. smolecule.com

The interplay between the electron-donating alkoxy group and the electron-withdrawing halogen atom can significantly influence the reactivity and electronic properties of the benzene (B151609) ring. This electronic modulation is a key aspect of their utility in designing molecules with specific characteristics.

Furthermore, halogenated aromatic compounds are known to participate in halogen bonding, a non-covalent interaction that has emerged as a valuable tool in crystal engineering and the design of supramolecular assemblies. nih.govnih.gov The study of self-assembly in halogenated alkoxybenzenes provides insights into the fundamental principles governing molecular recognition and the formation of ordered structures. nih.gov

Scope of Research on 1-Chloro-4-(hexyloxy)benzene and Related Structural Motifs

Research on this compound and its structural analogs is driven by their potential applications in various specialized areas. The combination of a chloro substituent and a hexyloxy chain on a benzene ring provides a unique set of properties that are of interest in the development of new materials.

One of the primary areas of investigation for compounds with similar structural features is in the field of liquid crystals. researchgate.netgoogle.comtcichemicals.com The elongated molecular shape and the presence of polar groups are conducive to the formation of mesophases, which are essential for applications in display technologies and optical switching devices. researchgate.nettcichemicals.commdpi.com The specific length of the alkoxy chain, in this case, a hexyloxy group, can influence the temperature range and type of liquid crystalline phases observed.

Additionally, the electronic properties of such molecules make them potential candidates for use in organic electronic devices. For instance, derivatives with similar structures have been investigated as sensitizing agents in solar cells to improve light absorption and conversion efficiency. cymitquimica.com The chlorine atom can also serve as a handle for further synthetic modifications, allowing for the creation of more complex molecules with tailored functionalities.

Physicochemical Properties of this compound

PropertyValue
CAS Number 6345-84-2 a2bchem.combldpharm.combldpharm.com
Molecular Formula C₁₂H₁₇ClO a2bchem.com
Molecular Weight 212.72 g/mol bldpharm.com

This table is interactive. Click on the headers to sort the data.

Spectroscopic Data

Luminescence spectra for this compound have been recorded and detailed chemical shift data are available in specialized literature. doi.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17ClO B13054381 1-Chloro-4-(hexyloxy)benzene CAS No. 6345-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6345-84-2

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

1-chloro-4-hexoxybenzene

InChI

InChI=1S/C12H17ClO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3

InChI Key

NHRQHXRDQZDFIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for 1 Chloro 4 Hexyloxy Benzene

Established Synthetic Routes for Aryl Ether Formation

The formation of the aryl ether bond is a cornerstone of organic synthesis, with several reliable methods being developed over the years. These can be broadly categorized into classical nucleophilic substitution reactions and more contemporary metal-catalyzed cross-coupling reactions.

The Williamson ether synthesis is a widely used and straightforward method for preparing ethers, and it is highly applicable to the synthesis of 1-chloro-4-(hexyloxy)benzene. This reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. In the context of halogenated benzene (B151609) systems, this typically involves the reaction of a phenoxide ion with an alkyl halide. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, the most common approach involves the deprotonation of 4-chlorophenol (B41353) to form the corresponding 4-chlorophenoxide ion. This is typically achieved using a moderately strong base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). The resulting phenoxide, being a potent nucleophile, then attacks a primary alkyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane. organicchemistrytutor.com The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the S\textsubscript{N}2 pathway.

The general reaction scheme is as follows: 4-Cl-C₆H₄OH + Base → 4-Cl-C₆H₄O⁻ 4-Cl-C₆H₄O⁻ + CH₃(CH₂)₅-X → 1-Cl-4-(CH₃(CH₂)₅O)-C₆H₄ + X⁻ (where X = Cl, Br, I)

This method is efficient for primary alkyl halides. Secondary and tertiary alkyl halides are less suitable as they tend to undergo elimination reactions as a competing pathway. masterorganicchemistry.com

Table 1: Representative Conditions for Williamson Ether Synthesis of this compound
Reactant 1Reactant 2BaseSolventTemperatureTypical Yield
4-Chlorophenol1-BromohexaneK₂CO₃AcetoneRefluxHigh
4-Chlorophenol1-ChlorohexaneNaOHDMFRoom Temp. to 80 °CGood to High

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C-O bond in aryl ethers. These methods often offer milder reaction conditions and broader substrate scope compared to classical methods.

Palladium-catalyzed C-O cross-coupling, often referred to as the Buchwald-Hartwig amination's ether synthesis variant, has become a versatile method for forming aryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com

For the synthesis of this compound, this could involve the coupling of 1,4-dichlorobenzene (B42874) with hexanol. However, achieving selectivity can be a challenge. A more direct approach is the coupling of 4-chlorophenol with a hexyl halide, though this is less common than the Williamson synthesis for this specific transformation. The true power of this methodology lies in its ability to couple a wide range of aryl halides with various alcohols, often under mild conditions. nih.govorganic-chemistry.orgmit.edu The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective. jk-sci.com

Table 2: Key Components in Palladium-Catalyzed Aryl Ether Synthesis
ComponentExamplesFunction
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst
LigandBulky biarylphosphines (e.g., RockPhos), XantphosStabilizes the catalyst and facilitates reductive elimination
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the alcohol and activates the catalyst
SolventToluene, Dioxane, THFProvides the reaction medium

Nickel-catalyzed reactions have gained prominence for their ability to activate and cleave otherwise inert C-O bonds in aryl ethers. acs.org While this is often used to replace an alkoxy group with another functional group, it can also be adapted for the synthesis of aryl ethers. For instance, a less valuable aryl ether could be transformed into a more complex one. This methodology is particularly useful for cross-coupling reactions where aryl ethers are used as substrates instead of the more reactive aryl halides. nih.govnih.govprinceton.edu The key to this reactivity is the ability of low-valent nickel species to undergo oxidative addition into the strong C(aryl)-O bond. acs.org

While not the most direct route to this compound, this approach is significant in the broader context of aryl ether synthesis and functionalization.

Copper-catalyzed methods for aryl ether synthesis, particularly the Ullmann condensation, are among the oldest transition metal-catalyzed cross-coupling reactions. wikipedia.orgmdpi.com The traditional Ullmann reaction involves the coupling of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.org

Modern variations of the Ullmann-type reaction utilize catalytic amounts of a copper salt (e.g., CuI, CuBr) and a ligand, allowing the reaction to proceed under much milder conditions. organic-chemistry.orgorganic-chemistry.org Various ligands, such as diamines, amino acids, and picolinic acid, have been shown to be effective in promoting this transformation. nih.govthieme-connect.com For the synthesis of this compound, this would involve the reaction of 1,4-dichlorobenzene with hexanol or 4-chlorophenol with a hexyl halide in the presence of a copper catalyst. The reaction generally requires a base, such as K₂CO₃ or Cs₂CO₃, and is often performed in polar solvents like DMF or DMSO. organic-chemistry.orgresearchgate.netnih.govarkat-usa.org

Table 3: Comparison of Traditional vs. Modern Ullmann Condensation
ParameterTraditional UllmannModern Ullmann-Type
Copper SourceStoichiometric Cu powderCatalytic Cu(I) or Cu(II) salts
TemperatureHigh (>200 °C)Mild to moderate (80-120 °C)
LigandsTypically noneOften required (e.g., diamines, picolinic acid)
Substrate ScopeLimited, often requires activated aryl halidesBroad, including unactivated aryl halides

Metal-Catalyzed Cross-Coupling Approaches for Aryl Ether Linkages

Targeted Synthesis of this compound from Precursors

The most direct and practical laboratory-scale synthesis of this compound is achieved via the Williamson ether synthesis, utilizing readily available precursors.

The standard procedure involves the following steps:

Deprotonation of 4-chlorophenol: 4-chlorophenol is dissolved in a suitable solvent, such as acetone or DMF. A base, typically powdered anhydrous potassium carbonate, is added to the solution. The mixture is stirred to form the potassium 4-chlorophenoxide salt.

Nucleophilic Attack: 1-Bromohexane (or another suitable hexyl halide) is added to the reaction mixture. The mixture is then heated to reflux to facilitate the S\textsubscript{N}2 reaction between the phenoxide and the alkyl halide.

Workup and Purification: After the reaction is complete, the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the crude product is purified, typically by distillation or column chromatography, to yield pure this compound.

This method is favored for its simplicity, high yields, and the use of relatively inexpensive and non-toxic reagents.

Mechanistic Aspects of this compound Synthetic Pathways

The predominant synthetic route to this compound, the Williamson ether synthesis, proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. scienceinfo.comwikipedia.org This mechanism is a one-step, concerted process. masterorganicchemistry.com

The mechanism can be broken down into two key stages:

Deprotonation: The first step involves an acid-base reaction. A strong base, such as sodium hydride or sodium hydroxide, removes the acidic proton from the hydroxyl group of 4-chlorophenol. youtube.com This results in the formation of a sodium 4-chlorophenoxide ion. This alkoxide ion is a significantly stronger nucleophile than the original neutral phenol, which is crucial for the subsequent substitution step. masterorganicchemistry.com

Nucleophilic Attack: The newly formed 4-chlorophenoxide ion then acts as the nucleophile. It attacks the carbon atom bonded to the halogen (e.g., bromine in 1-bromohexane) from the backside, relative to the leaving group. wikipedia.orgmasterorganicchemistry.com This backside attack inverts the stereochemistry at the carbon if it were chiral, though this is not applicable for 1-bromohexane. The entire process occurs in a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks. scienceinfo.com The halide ion (e.g., Br⁻) is displaced as the leaving group.

A critical aspect of this mechanism is the choice of the alkyl halide. The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon center. chemistnotes.com Therefore, primary alkyl halides like 1-bromohexane are ideal substrates. libretexts.org Using secondary or tertiary alkyl halides would lead to a competing E2 (bimolecular elimination) reaction, where the alkoxide would act as a base rather than a nucleophile, resulting in the formation of an alkene (hexene) instead of the desired ether. chemistnotes.comlibretexts.org

The solvent also plays a significant role in the reaction mechanism. Polar aprotic solvents are preferred as they can stabilize the counter-ion (e.g., Na⁺) without solvating the nucleophilic phenoxide, leaving it free to attack the alkyl halide. rsc.org In some cases, protic solvents like ethanol (B145695) can be used, but this may lead to competing side reactions or affect the regioselectivity between O-alkylation (ether formation) and C-alkylation (formation of a C-C bond at the ring), although O-alkylation is generally favored under these conditions. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 4 Hexyloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, including the number and type of atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 1-Chloro-4-(hexyloxy)benzene reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals in both the aromatic and aliphatic regions.

The aromatic region displays a pattern typical of a 1,4-disubstituted benzene (B151609) ring. Due to the influence of the electron-donating hexyloxy group and the electron-withdrawing chloro group, two distinct signals are expected. These signals appear as doublets, a result of ortho-coupling between adjacent protons on the ring wisc.edu. The protons ortho to the hexyloxy group are expected to be more shielded (upfield) compared to the protons ortho to the chloro group.

The aliphatic hexyloxy side chain produces a series of signals. The methylene (B1212753) protons directly attached to the oxygen atom (-OCH₂-) appear as a triplet, deshielded due to the electronegative oxygen. The four central methylene groups of the hexyl chain typically resonate as a complex multiplet in the upfield region. The terminal methyl group (-CH₃) appears as a distinct triplet due to coupling with the adjacent methylene group. Data from the closely related 1,4-bis(hexyloxy)benzene shows the -OCH₂- protons at approximately 3.90 ppm, the middle four -CH₂- groups between 1.32 and 1.78 ppm, and the terminal -CH₃ protons at 0.91 ppm, which serve as a strong basis for the expected shifts in the target molecule rsc.org.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~7.22 Doublet 2H Aromatic H (ortho to -Cl)
~6.85 Doublet 2H Aromatic H (ortho to -O)
~3.95 Triplet 2H -O-CH₂-(CH₂)₄-CH₃
~1.77 Multiplet 2H -O-CH₂-CH₂-(CH₂)₃-CH₃
~1.45 Multiplet 4H -O-(CH₂)₂-(CH₂)₂-CH₂-CH₃
~1.33 Multiplet 2H -O-(CH₂)₄-CH₂-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Due to the molecule's symmetry, this compound is expected to show eight distinct signals: four for the aromatic carbons and four for the hexyloxy chain carbons (as two of the hexyl chain carbons are environmentally unique).

The aromatic carbon signals are spread over a range determined by the substituents. The carbon atom bonded to the oxygen (ipso-carbon) is significantly deshielded and appears downfield, while the carbon bonded to the chlorine atom also shows a distinct chemical shift oregonstate.edu. The two unique aromatic C-H carbons can be distinguished based on their electronic environment.

The aliphatic carbons of the hexyloxy group are resolved in the upfield region of the spectrum. The carbon of the -OCH₂- group is the most downfield of the aliphatic signals, typically appearing around 68 ppm, as seen in analogous alkoxybenzenes rsc.org. The remaining methylene carbons and the terminal methyl carbon appear at progressively higher fields rsc.orghw.ac.uk.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Assignment
~158 Aromatic C (C-O)
~129.5 Aromatic CH (ortho to -Cl)
~125 Aromatic C (C-Cl)
~116 Aromatic CH (ortho to -O)
~68.5 -O-CH₂-
~31.5 -O-CH₂-CH₂-
~29.2 -O-(CH₂)₂-CH₂-
~25.7 -O-(CH₂)₃-CH₂-
~22.6 -O-(CH₂)₄-CH₂-

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by mapping atomic connectivity oregonstate.eduuvic.ca.

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings youtube.comresearchgate.net. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons. For instance, the triplet of the -OCH₂- group would show a correlation to the adjacent -CH₂- group in the alkyl chain. This connectivity information would extend down the entire hexyl chain, confirming its structure.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling) researchgate.netnanalysis.com. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton assignments in Table 1 to the carbon assignments in Table 2. For example, the aromatic proton signal at ~6.85 ppm would correlate with the aromatic carbon signal at ~116 ppm. This technique is invaluable for assigning the closely spaced methylene signals of the hexyl chain to their corresponding carbon resonances researchgate.net.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays absorption bands corresponding to the specific vibrational modes of its functional groups. Analysis of the spectrum for the related compound 1-chloro-4-methoxybenzene provides a strong basis for these assignments nist.gov.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the hexyloxy group are observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring gives rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-O-C Ether Stretching: The presence of the ether linkage is confirmed by strong, characteristic asymmetric and symmetric C-O-C stretching bands. The asymmetric stretch is typically found around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.

C-Cl Stretching: The vibration of the carbon-chlorine bond results in a strong absorption in the fingerprint region, typically between 750 and 600 cm⁻¹.

Table 3: Characteristic FT-IR Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3100-3030 Medium Aromatic C-H Stretch
2950-2850 Strong Aliphatic C-H Stretch
~1595, ~1490 Strong-Medium Aromatic C=C Ring Stretch
~1245 Strong Asymmetric C-O-C Stretch
~1040 Strong Symmetric C-O-C Stretch
~825 Strong C-H Out-of-plane bend (1,4-disubstitution)

Raman Spectroscopy in Molecular Characterization

Raman spectroscopy provides complementary vibrational information to FT-IR. It is particularly sensitive to symmetric vibrations and bonds involving less polar or non-polar functionalities.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. A particularly prominent feature would be the symmetric ring breathing mode, which is often weak in the IR spectrum materialsciencejournal.org. The C-Cl stretching vibration also gives a characteristic Raman signal nih.gov. The aliphatic C-H stretching and bending modes of the hexyloxy group would also be observable materialsciencejournal.org. Analysis of related chlorobenzenes shows that vibrations involving the C-Cl bond typically appear in the 200-400 cm⁻¹ region, while vibrations involving only the carbon atoms of the ring are found between 500-1600 cm⁻¹ nih.gov.

Table 4: Mentioned Compounds

Compound Name
This compound
1,4-bis(hexyloxy)benzene
1-chloro-4-methoxybenzene
1-bromo-4-butoxybenzene

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry of this compound is a critical technique for confirming its molecular weight and elucidating its structure through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum is expected to provide a wealth of structural information. The nominal molecular weight of this compound (C₁₂H₁₇ClO) is 212.10 g/mol .

The mass spectrum would prominently feature the molecular ion peak (M⁺). A key characteristic of chlorine-containing compounds is the presence of a significant M+2 peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an ion peak will appear at m/z corresponding to the molecule with the ³⁷Cl isotope, with an intensity approximately one-third of the molecular ion peak containing ³⁵Cl. miamioh.edu

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, major fragmentation pathways are anticipated to involve the ether linkage and the alkyl chain.

Key Fragmentation Pathways:

Alpha-Cleavage: The bond between the oxygen and the benzene ring can cleave, but a more favorable and commonly observed fragmentation for ethers is cleavage of the C-C bond adjacent (alpha) to the oxygen on the alkyl side. However, the most significant cleavage is often the benzylic-type cleavage of the O-C bond of the alkyl group, leading to a stable chlorophenoxy cation.

Loss of the Hexyl Group: A primary fragmentation event is the homolytic cleavage of the C-O bond, resulting in the loss of a hexyloxy radical or a hexene molecule through rearrangement, leading to a chlorophenol radical cation.

Cleavage of the Alkyl Chain: The hexyl chain itself can undergo fragmentation, leading to the loss of smaller alkyl radicals. This results in a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Aromatic Ring Fragmentation: The aromatic ring itself can fragment, although this is less common for substituted benzenes where side-chain fragmentation dominates. The presence of a fragment at m/z 77 is indicative of a phenyl group. docbrown.info

Below is a table detailing the expected major fragments in the mass spectrum of this compound.

m/z Value Proposed Fragment Ion Formula of Ion Notes
212/214Molecular Ion [M]⁺[C₁₂H₁₇ClO]⁺The M+2 peak at m/z 214 has an intensity of ~33% of the M⁺ peak at m/z 212, characteristic of a single chlorine atom.
128/130[M - C₆H₁₂]⁺[C₆H₅ClO]⁺Loss of hexene via McLafferty rearrangement.
111/113[Cl-C₆H₄]⁺[C₆H₄Cl]⁺Loss of the hexyloxy group.
85[C₆H₁₃]⁺[C₆H₁₃]⁺Hexyl cation from cleavage of the ether C-O bond.
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, indicative of a benzene ring, formed by loss of both substituents. docbrown.info

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insight into the electronic structure of this compound, particularly the π-electron system of the benzene ring. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. wikipedia.org The primary electronic transitions observed in aromatic compounds like this are π → π* transitions. askfilo.com

The chromophore in this molecule is the benzene ring. The chlorine atom and the hexyloxy group (-OC₆H₁₃) act as auxochromes. These substituents, which possess non-bonding electron pairs (n-electrons), modify the absorption characteristics of the chromophore. They can engage in resonance with the benzene ring, which generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. shimadzu.com

Benzene itself exhibits three characteristic π → π* absorption bands:

An intense E₁-band around 184 nm.

A second intense E₂-band around 204 nm. up.ac.za

A much weaker, symmetry-forbidden B-band (benzenoid band) with fine structure around 255 nm. up.ac.za

In this compound, the para-substitution with an electron-donating hexyloxy group and a halogen significantly alters this pattern. The presence of these auxochromes increases the extent of the conjugated system through resonance, leading to a bathochromic shift of the E₂ and B bands. The fine vibrational structure of the B-band, characteristic of benzene, is often lost in substituted benzenes, resulting in a broader absorption band. Additionally, n → π* transitions, involving the promotion of a non-bonding electron from the oxygen or chlorine atom to an anti-bonding π* orbital of the ring, may occur but are often weak and can be obscured by the more intense π → π* bands. libretexts.org

The polarity of the solvent can also influence the absorption spectrum. Polar solvents may interact with the molecule, stabilizing either the ground or excited state and causing further shifts (hypsochromic or bathochromic) in the absorption maxima. uobabylon.edu.iq

The expected electronic transitions and their approximate absorption regions are summarized in the table below.

Compound Transition Type Typical λmax (nm) Notes
Benzeneπ → π* (E₂-band)~204Strong absorption. up.ac.za
Benzeneπ → π* (B-band)~255Weak, forbidden transition with vibrational fine structure. up.ac.za
This compoundπ → π* (E₂-band)> 204Expected bathochromic (red) shift due to auxochromic effects of Cl and -OR groups.
This compoundπ → π* (B-band)> 255Expected bathochromic (red) shift and loss of fine structure, resulting in a broader, more intense band.
This compoundn → πVariableWeak transitions originating from the lone pairs on oxygen and chlorine; often submerged by stronger π → π bands. libretexts.org

Computational Chemistry and Theoretical Investigations of 1 Chloro 4 Hexyloxy Benzene

Electronic Structure Analysis

Detailed electronic structure analysis of 1-Chloro-4-(hexyloxy)benzene, which would provide fundamental insights into its reactivity, stability, and electronic properties, is not extensively documented.

Density Functional Theory (DFT) Calculations for Ground State Properties

Specific Density Functional Theory (DFT) calculations detailing the ground state properties of this compound, such as its optimized geometry, total energy, and dipole moment, are not found in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

A frontier molecular orbital (FMO) analysis, which is crucial for understanding the chemical reactivity and kinetic stability of a molecule through the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically published for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps, which are valuable for predicting the reactive sites for electrophilic and nucleophilic attack by illustrating the charge distribution, are not available for this compound in existing research.

Theoretical Prediction of Intermolecular Interactions and Non-Covalent Forces

Theoretical predictions and detailed analyses of the intermolecular interactions and non-covalent forces, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the chlorine atom, have not been specifically investigated for this compound.

Simulation of Spectroscopic Signatures for Corroboration with Experimental Data

While experimental spectroscopic data may exist, the theoretical simulation of spectroscopic signatures (e.g., NMR, IR, UV-Vis) for this compound, which would serve to corroborate and aid in the interpretation of experimental data, is not reported in the scientific literature.

Advanced Structural Analysis and Supramolecular Organization of Aryl Ether Derivatives

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules relative to one another in the crystal lattice.

While a specific, publicly available crystal structure for 1-Chloro-4-(hexyloxy)benzene has not been detailed in the surveyed literature, the crystallographic data for the closely related compound, 1,4-Bis(hexyloxy)benzene , offers significant insight into the structural characteristics of this class of molecules. nih.gov The study of this analogue reveals how the flexible hexyloxy chains and the rigid benzene (B151609) core arrange to achieve a thermodynamically stable packing. In the structure of 1,4-Bis(hexyloxy)benzene, the alkyl chains are observed to adopt a fully extended, all-trans conformation. nih.gov

Interactive Table 1: Crystallographic Data for the Analogue Compound 1,4-Bis(hexyloxy)benzene nih.gov

ParameterValue
Chemical FormulaC₁₈H₃₀O₂
Formula Weight278.42
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)18.853 (12)
b (Å)7.512 (5)
c (Å)6.364 (4)
β (°)95.674 (10)
Volume (ų)896.9 (11)
Z (molecules/unit cell)2
Temperature (K)298
RadiationMo Kα

This data pertains to the analogue compound 1,4-Bis(hexyloxy)benzene as a representative example of a substituted aryl ether.

Polymorphism and Crystal Engineering of Chloroalkoxybenzenes

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science. Different polymorphs of the same compound can exhibit varied physical properties. The study of chloroalkoxybenzenes involves exploring how subtle changes in crystallization conditions can lead to different packing arrangements.

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. nih.govrsc.org For chloroalkoxybenzenes, this involves the strategic use of non-covalent interactions to guide the assembly of molecules into a desired architecture. The key interactions at play are halogen bonds, hydrogen bonds, and π-π stacking, which can be modulated by changing the chemical structure, for instance, by varying the length of the alkoxy chain or altering the halogen substituent. rsc.org The ultimate crystal structure is a result of the energetic balance between these competing interactions.

Supramolecular Self-Assembly Mechanisms

The spontaneous organization of molecules into stable, well-defined structures is known as supramolecular self-assembly. In aryl ethers like this compound, this process is governed by a hierarchy of specific non-covalent interactions.

The halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. nih.govmdpi.com In this compound, the chlorine atom can act as a halogen bond donor, interacting with electron-rich regions such as another chlorine atom, an oxygen atom, or the π-system of an adjacent aromatic ring. nih.gov Studies on related chlorophenyl compounds have demonstrated the presence of Cl···Cl and benzene-C—H···π(benzene) contacts, which can lead to the formation of extended one-, two-, or three-dimensional networks. researchgate.net The directionality and strength of these halogen bonds make them a powerful tool in crystal engineering for constructing robust supramolecular assemblies. nih.gov

Pi-stacking interactions are another crucial element in the assembly of aryl ethers. These interactions occur between the electron-rich π-systems of the benzene rings. For chlorobenzene (B131634) and its derivatives, theoretical and experimental studies have shown a preference for parallel-displaced π-stacked arrangements over face-to-face or T-shaped configurations. nih.govaip.org This specific geometry, where the rings are parallel but offset from one another, minimizes repulsive forces while maximizing attractive dispersion forces, playing a significant role in the cohesion of the crystal structure. rsc.orgchemrxiv.org

The design of supramolecular architectures based on aryl ethers relies on the principle of balancing multiple non-covalent interactions. The final solid-state structure is not determined by a single interaction but by the synergistic and competitive interplay of halogen bonding, hydrogen bonding, π-stacking, and van der Waals forces.

By systematically modifying the molecular structure, one can tune the relative importance of these interactions. For example:

Changing the halogen substituent (e.g., from Cl to Br or I) modifies the size and electrophilicity of the σ-hole, thereby altering the strength and geometry of the halogen bonds. nih.gov

Introducing additional substituents on the aromatic ring can change the electronic properties of the π-system, influencing both π-stacking and the molecule's ability to participate in halogen or hydrogen bonding. researchgate.net

This ability to rationally control intermolecular forces allows for the engineering of crystalline materials with predictable packing motifs and, consequently, tailored physical properties.

Mechanistic Investigations of Reactivity and Chemical Transformations Involving 1 Chloro 4 Hexyloxy Benzene

Cleavage Reactions of the Aryl Ether Linkage

The ether linkage in 1-chloro-4-(hexyloxy)benzene is a point of potential reactivity, particularly under acidic or metal-catalyzed conditions. Cleavage of this bond can lead to the formation of 4-chlorophenol (B41353) and derivatives of the hexyl group.

The cleavage of ethers by strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr), is a well-established reaction. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion.

In the case of this compound, the reaction with a strong acid such as HI would proceed via the following steps:

Protonation of the ether oxygen: The oxygen atom of the hexyloxy group is protonated by the hydrogen halide, forming a protonated ether intermediate.

Nucleophilic attack: The halide ion (e.g., I⁻) then acts as a nucleophile. Due to the high stability of the benzene (B151609) ring, the nucleophile will attack the less sterically hindered carbon of the hexyl group adjacent to the oxygen atom, rather than the aromatic carbon. libretexts.orglibretexts.org This proceeds through an SN2 mechanism for a primary alkyl group like hexyl. masterorganicchemistry.com

ReactantsConditionsProductsMechanism
This compound + HIStrong acid, heat4-Chlorophenol + 1-IodohexaneProtonation followed by SN2 attack
This compound + HBrStrong acid, heat4-Chlorophenol + 1-Bromohexane (B126081)Protonation followed by SN2 attack

While acidic cleavage targets the alkyl C-O bond, recent advancements in organometallic chemistry have enabled the cleavage of the more robust C(aryl)–O bond in aryl ethers. researchgate.net These reactions are significant as they allow for the functionalization of the aromatic core. Various transition metal catalysts, including those based on nickel, ruthenium, and cobalt, have been developed for this purpose. researchgate.netnih.gov

The general mechanism for metal-catalyzed C(aryl)–O bond cleavage often involves:

Oxidative addition: A low-valent metal complex inserts into the C(aryl)–O bond.

Further reaction: The resulting organometallic intermediate can then undergo various transformations, such as cross-coupling reactions or reduction.

For this compound, a hypothetical metal-catalyzed cross-coupling reaction could replace the hexyloxy group with another functional group. For example, using a nickel catalyst with a Grignard reagent (R-MgBr) could potentially lead to the formation of a substituted chlorobenzene (B131634) derivative. The specific conditions and outcomes would depend heavily on the chosen catalytic system.

Catalyst SystemPotential ReactantPotential Product
Nickel/LigandGrignard Reagent (e.g., Phenylmagnesium bromide)4-Chloro-1,1'-biphenyl
Ruthenium ComplexHydrogen Source4-Chlorophenol and Hexane

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

The hexyloxy group (–O-hexyl) is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. leah4sci.commasterorganicchemistry.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the benzene ring through resonance. This donation of electrons stabilizes the carbocation intermediate (the arenium ion) formed during the attack of an electrophile, particularly when the attack occurs at the ortho or para positions. uci.edu This stabilization lowers the activation energy for the reaction, making the ring more reactive than benzene itself. libretexts.org

In contrast, the chlorine atom is a deactivating group due to its electron-withdrawing inductive effect. libretexts.org However, it is also an ortho, para-director because of the resonance effect where its lone pairs can stabilize the arenium ion, similar to the alkoxy group. libretexts.org In this compound, the powerful activating effect of the hexyloxy group dominates the deactivating effect of the chlorine atom, and its ortho, para-directing effect will primarily determine the position of incoming electrophiles.

Halogenation is a classic example of an electrophilic aromatic substitution reaction. When this compound undergoes halogenation, such as bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃), the incoming bromine atom will be directed to the positions ortho to the strongly activating hexyloxy group.

The positions on the benzene ring are numbered starting from the hexyloxy group as position 1. Therefore, the chlorine atom is at position 4. The positions ortho to the hexyloxy group are 2 and 6, and the positions meta are 3 and 5. Since the chlorine atom is at position 4, the incoming electrophile will be directed to positions 2 and 6. However, due to the presence of the chlorine atom, the positions available for substitution are 2, 3, 5, and 6. The hexyloxy group directs to positions 2 and 6. The chloro group also directs ortho (positions 3 and 5) and para (position 1, which is occupied).

Given that the hexyloxy group is a much stronger activating group than chlorine is a deactivator, the substitution will occur at the positions most activated by the hexyloxy group, which are positions 2 and 6. Therefore, the major products of halogenation will be 1-bromo-2-chloro-5-(hexyloxy)benzene and 1-bromo-2-(hexyloxy)-4-chlorobenzene (if numbering starts from the bromo group). A more systematic naming would be 2-bromo-1-chloro-4-(hexyloxy)benzene and 2-bromo-4-chloro-1-(hexyloxy)benzene. Due to steric hindrance from the adjacent chloro group, substitution at position 3 (or 5) is less favored.

ReagentExpected Major Product(s)
Br₂ / FeBr₃2-Bromo-1-chloro-4-(hexyloxy)benzene
Cl₂ / AlCl₃1,2-Dichloro-4-(hexyloxy)benzene

Radical Reactions and Mechanistic Pathways

While ionic reactions at the aromatic ring are common, the alkyl chain of the hexyloxy group can undergo radical reactions. These reactions typically require an initiator, such as UV light or a radical initiator like AIBN (azobisisobutyronitrile).

A common radical reaction is free-radical halogenation. youtube.com For instance, in the presence of N-bromosuccinimide (NBS) and light, a bromine radical can be generated. This radical can abstract a hydrogen atom from the hexyl chain. The stability of the resulting alkyl radical determines the major product. In a straight hexyl chain, secondary radicals are more stable than primary radicals. Therefore, bromination would preferentially occur at one of the secondary carbons (positions 2, 3, 4, or 5 of the hexyl chain).

The mechanism involves three main stages:

Initiation: Generation of a bromine radical from NBS.

Propagation: The bromine radical abstracts a hydrogen atom from the hexyl chain, forming an alkyl radical and HBr. This alkyl radical then reacts with Br₂ (formed from NBS and HBr) to give the brominated product and a new bromine radical.

Termination: Combination of two radicals to form a stable molecule.

The complexity of the product mixture would depend on the relative reactivity of the different C-H bonds in the hexyl chain.

ReactionReagentsPotential Site of Reaction
Free-Radical BrominationN-Bromosuccinimide (NBS), lightSecondary carbons of the hexyl chain

Generation and Role of Chlorine Radicals

The generation of chlorine radicals (Cl•) is a critical initiation step in many of the chemical transformations involving this compound. Chlorine radicals are highly reactive species that can be produced through various methods, including the photolysis of chlorine-containing precursors. eurekalert.org For instance, the photolysis of molecular chlorine (Cl₂) or the photoinduced ligand-to-metal charge transfer (LMCT) can generate chlorine radicals. eurekalert.org

Once generated, chlorine radicals play a pivotal role in initiating a cascade of reactions. Due to their high reactivity, they can abstract hydrogen atoms from organic molecules, a process central to the subsequent transformations of this compound. eurekalert.orgchemguide.uk In the context of aryl ethers, chlorine radicals can selectively attack the C(sp³)–H bonds of the alkyl side chain. eurekalert.org This high reactivity, however, also presents a challenge in controlling the selectivity of the reactions, as chlorine radicals can be non-selective in their targets. youtube.com

The generation of chlorine radicals can be part of a photocatalytic cycle. For example, a photoredox catalyst can facilitate the oxidation of a chloride source to generate chlorine radicals, which then participate in the reaction before the catalyst is regenerated. eurekalert.org The environment in which the chlorine radicals are generated can also influence their reactivity and selectivity.

Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental process in the radical-mediated reactions of this compound. This process involves the abstraction of a hydrogen atom (a proton and an electron) from the substrate by a radical species, in this case, a chlorine radical. eurekalert.org

In the case of this compound, the most likely site for hydrogen abstraction by a chlorine radical is the hexyloxy side chain. The C-H bonds on the alkyl chain, particularly those alpha to the ether oxygen, are susceptible to abstraction. This is because the resulting carbon-centered radical is stabilized by the adjacent oxygen atom. The HAT process can be represented as follows:

Cl• + R-O-CH₂-R' → HCl + R-O-ĊH-R'

This initial HAT step is crucial as it transforms the relatively unreactive aryl ether into a highly reactive alkyl radical. eurekalert.org This radical can then undergo further reactions, such as oxidation. For example, in the presence of oxygen, the alkyl radical can be converted into an ester. eurekalert.org

The efficiency and selectivity of the HAT process are influenced by several factors, including the bond dissociation energies (BDEs) of the C-H bonds in the substrate and the nature of the radical species. Chlorine radicals are powerful HAT reagents due to their high oxidative capacity. eurekalert.org

While direct studies on this compound are limited, research on similar aryl ethers demonstrates the prevalence of this mechanism. For instance, the photocatalytic oxidation of various aryl ethers to esters proceeds through a chlorine radical-mediated HAT process. eurekalert.org

Kinetic Studies of Reactions Involving Halogenated Aryl Ethers

The reactions of chlorine radicals with aromatic compounds are generally very fast, with rate constants typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. nih.govresearchgate.net For alkoxy benzenes, which are structurally related to this compound, the reaction with chlorine radicals is also expected to be rapid. One study reported reaction rate constants for chlorine radicals with various organic compounds, including those with alkoxy benzene groups, to be in the range of 3.10 × 10⁹ to 4.08 × 10¹⁰ M⁻¹ s⁻¹. acs.org

The primary reaction pathways for chlorine radicals with aromatic compounds include addition to the aromatic ring and hydrogen abstraction from alkyl side chains. nih.gov For this compound, both pathways are plausible. The rate of hydrogen abstraction from the hexyloxy chain would depend on the specific C-H bond being targeted and the reaction conditions.

The following table summarizes representative rate constants for the reaction of chlorine radicals with related aromatic compounds, which can serve as an estimate for the reactivity of this compound.

ReactantRate Constant (k) with Cl• (M⁻¹s⁻¹)Reaction Type
Benzene(1.2 ± 0.3) × 10¹⁰Addition
TolueneNot SpecifiedH-abstraction/Addition
PhenolNot SpecifiedH-abstraction
Alkoxy Benzenes (general)3.10 × 10⁹ - 4.08 × 10¹⁰Not Specified

Data compiled from analogous systems as specific data for this compound is not available. researchgate.netacs.org

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